molecular formula C16H13NO2 B5535500 N-(furan-2-ylmethyl)naphthalene-2-carboxamide

N-(furan-2-ylmethyl)naphthalene-2-carboxamide

Cat. No.: B5535500
M. Wt: 251.28 g/mol
InChI Key: CJDMVENJNCXEOZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)naphthalene-2-carboxamide is an organic compound that features both a furan ring and a naphthalene ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)naphthalene-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including the reaction time, solvent, and amounts of substrates, are optimized to achieve good yields. After the reaction, the final compound is isolated through crystallization or flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan and naphthalene rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and naphthalene rings can interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with two furan rings.

    N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-(furan-2-ylmethyl)pyridine-2-carboxamide: Similar structure but with a pyridine ring.

Uniqueness

N-(furan-2-ylmethyl)naphthalene-2-carboxamide is unique due to the presence of both a furan ring and a naphthalene ring in its structure

Properties

IUPAC Name

N-(furan-2-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDMVENJNCXEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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